An In-depth Technical Guide to the Physicochemical Properties of N-Substituted Acetamides
An In-depth Technical Guide to the Physicochemical Properties of N-Substituted Acetamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the physicochemical properties of selected N-substituted acetamides. Due to the ambiguity of the chemical name "N-Methyltrimethylacetamide," which does not correspond to a standard chemical structure, this document focuses on two closely related and industrially significant compounds: N,N-Dimethylacetamide and N-Methylacetamide . These compounds are frequently used as solvents and intermediates in organic synthesis, including pharmaceutical drug development.
Chemical Identity and Structure
N,N-Dimethylacetamide (DMAc) is an organic compound with the formula CH₃CON(CH₃)₂. It is a colorless, water-miscible, high-boiling liquid commonly used as a polar solvent in organic synthesis and polymer chemistry.[1]
N-Methylacetamide (NMA) is a chemical compound from the amide group with the formula CH₃CONHCH₃. It is a colorless, hygroscopic, crystalline solid at room temperature and is also used as a solvent, particularly in electrochemistry, and as an intermediate in the production of agrochemicals.[2][3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of N,N-Dimethylacetamide and N-Methylacetamide for easy comparison.
Table 1: General and Physical Properties
| Property | N,N-Dimethylacetamide | N-Methylacetamide |
| CAS Number | 127-19-5 | 79-16-3 |
| Molecular Formula | C₄H₉NO | C₃H₇NO |
| Molecular Weight | 87.12 g/mol | 73.09 g/mol [4] |
| Appearance | Colorless liquid | Colorless solid[2][5][6] |
| Melting Point | -20 °C | 26 - 28 °C[4][5][6] |
| Boiling Point | 165-166 °C | 204 - 206 °C[5][6] |
| Density | 0.94 g/cm³ at 20 °C | 0.946 g/cm³[5][6] |
| Vapor Pressure | 1.76 hPa at 20 °C | 2 hPa at 20 °C[5][6] |
| Solubility | Soluble in water (>1000 g/L) | Freely soluble in water[5] |
Table 2: Safety and Handling Properties
| Property | N,N-Dimethylacetamide | N-Methylacetamide |
| Flash Point | 64 °C | 116 °C[5][6] |
| Autoignition Temp. | 400 °C | 490 °C[6] |
| Explosion Limits | 1.7 - 11.5 % (v/v) | 3.2 - 18.1 %[6] |
| Hazard Statements | Causes serious eye irritation. May damage fertility or the unborn child. | May damage fertility or the unborn child.[5] |
Experimental Protocols
While specific experimental details for the determination of every property listed are extensive, this section outlines the general methodologies employed.
Determination of Melting and Boiling Points
A standard method for determining the melting point of a solid like N-Methylacetamide involves using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For a liquid like N,N-Dimethylacetamide, the boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
Gas Chromatography (GC) for Purity Assay
The purity of both N,N-Dimethylacetamide and N-Methylacetamide is often assessed using gas chromatography. A small volume of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their volatility and interaction with the column's stationary phase. A detector measures the amount of each component as it exits the column, allowing for the determination of the sample's purity.[7][8]
Spectroscopy for Structural Identification
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For N-substituted acetamides, characteristic absorption bands for the carbonyl group (C=O) and C-N bonds would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the molecule, including the number and types of hydrogen and carbon atoms and their connectivity.[4]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[9]
Synthesis Methodology
N,N-Dimethylacetamide and N-Methylacetamide can be synthesized through various methods. A common approach involves the acylation of the corresponding amine with an acetylating agent.
Representative Synthesis of N,N-Dimethylacetamide
One industrial method for the synthesis of N,N-Dimethylacetamide involves the reaction of acetic acid with dimethylamine.[1] The process can be summarized as follows:
-
Salt Formation: Gaseous dimethylamine is introduced into acetic acid to form dimethylammonium acetate. This is an exothermic reaction.
-
Dehydration: The resulting salt is then heated to induce dehydration, forming N,N-Dimethylacetamide and water.
-
Purification: The crude product is purified by distillation to obtain high-purity N,N-Dimethylacetamide.[1]
Below is a conceptual workflow for this synthesis process.
Biological Interactions and Signaling Pathways
N,N-Dimethylacetamide and N-Methylacetamide are primarily recognized for their roles as solvents and chemical intermediates rather than for specific interactions with biological signaling pathways. Their toxicological profiles, particularly the reproductive toxicity of N,N-Dimethylacetamide, are of significant concern in occupational health settings. However, there is a lack of evidence in the provided search results to suggest their direct involvement in specific cellular signaling cascades that would warrant a visual diagram. Research in this area is ongoing, and future studies may elucidate such interactions.
References
- 1. caloongchem.com [caloongchem.com]
- 2. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Methyl-N-trimethylsilylacetamide derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-Methyl-N-trimethylsilylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. N-Trimethylsilyl-N-methylacetamide | C6H15NOSi | CID 81953 - PubChem [pubchem.ncbi.nlm.nih.gov]
